molecular formula C18H15F3N6O2S B2645273 2-(4-(2-(methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide CAS No. 1396749-36-2

2-(4-(2-(methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2645273
CAS No.: 1396749-36-2
M. Wt: 436.41
InChI Key: QZKGPJDOKZGRNQ-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted with a 4-(2-(methylthio)benzamido)phenyl group at position 2 and a trifluoroethyl carboxamide at position 3. The trifluoroethyl (CF₃CH₂) moiety contributes to improved pharmacokinetic properties, such as resistance to oxidative metabolism .

Properties

IUPAC Name

2-[4-[(2-methylsulfanylbenzoyl)amino]phenyl]-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O2S/c1-30-14-5-3-2-4-13(14)16(28)23-11-6-8-12(9-7-11)27-25-15(24-26-27)17(29)22-10-18(19,20)21/h2-9H,10H2,1H3,(H,22,29)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKGPJDOKZGRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically begins with the reaction of 2-mercaptobenzamide with 4-aminobenzoic acid to form an intermediate. This intermediate undergoes further modification through reaction with 2,2,2-trifluoroethyl bromide under basic conditions to yield the final product.

Industrial Production Methods:

In industrial settings, this compound is produced through a series of controlled, scaled-up reactions, ensuring purity and consistency. The multi-step process involves rigorous quality checks at each stage to maintain the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.

  • Reduction: : It can be reduced, particularly at the amide or tetrazole moieties, under controlled conditions.

  • Substitution: : Halogenation or alkylation reactions are common, leading to various substituted derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution agents: : Halides like bromine, alkyl halides for alkylation.

Major Products:

The major products formed from these reactions include sulfoxides, sulfones, reduced amides, and various substituted tetrazole derivatives, each with distinct properties and applications.

Scientific Research Applications

2-(4-(2-(Methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide finds applications in several research areas:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Acts as a probe for studying enzyme activities and protein interactions.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

The mechanism of action primarily involves its interaction with specific enzymes and receptors. The trifluoroethyl group and tetrazole ring enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrazole vs. Other Heterocycles

  • Thiazole Derivatives (e.g., Compound 3, ) : Thiazoles exhibit planar aromaticity and moderate electronegativity. Compound 3 (thiazole core) showed anticancer activity (IC₅₀ = 1.61–1.98 µg/mL against HepG-2), whereas tetrazoles like the target compound may offer enhanced polarity and bioavailability due to additional nitrogen atoms .
  • Triazoles (e.g., Compounds 7–9, ): 1,2,4-Triazoles exist in thione-thiol tautomeric forms, influencing their binding to biological targets.

Substituent Analysis

  • Trifluoroethyl Carboxamide : The CF₃CH₂ group in the target compound parallels medicinal compounds like 1-phenyl-N-(2-(4-(trifluoromethoxy)benzamido)ethyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (), which leverages trifluoromethyl groups for metabolic stability .
  • Methylthio Benzamido Group : The SMe substituent is analogous to sulfonyl or nitro groups in antibacterial nitrothiophene carboxamides (). However, the methylthio group’s smaller size and lower electronegativity may reduce off-target interactions compared to sulfonamides .

Anticancer Activity

  • Compound 7b (thiazole derivative, IC₅₀ = 1.61 µg/mL) and Compound 11 (IC₅₀ = 1.98 µg/mL) from demonstrate potent activity against HepG-2 cells. The target compound’s tetrazole core may enhance DNA intercalation or kinase inhibition, but direct activity data are unavailable .

Antibacterial Activity

  • Nitrothiophene carboxamides (e.g., Compound 24, ) target bacterial enzymes via nitro group reduction. The absence of a nitro group in the target compound suggests divergent mechanisms, though the trifluoroethyl group could improve membrane permeability .

Key Observations

  • Heterocycle Impact : Tetrazoles offer distinct electronic profiles compared to thiazoles or triazoles, influencing target selectivity and solubility.
  • Substituent Effects : The trifluoroethyl group enhances stability, while the methylthio benzamido group balances lipophilicity and steric bulk.

Biological Activity

The compound 2-(4-(2-(methylthio)benzamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide represents a novel class of tetrazole derivatives that have garnered attention for their potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, bioactivity assessments, structure-activity relationships (SAR), and case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the tetrazole ring and subsequent functionalization. The general synthetic pathway includes:

  • Formation of the Tetrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the methylthio and trifluoroethyl groups.
  • Final Coupling Steps : Linking the benzamide moiety to the tetrazole core.

The purity and identity of synthesized compounds are confirmed using techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry).

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines using the MTT assay to determine cytotoxicity. Here are some key findings:

  • Cell Lines Tested :
    • A549 (human lung adenocarcinoma)
    • MCF-7 (human breast cancer)
    • HT-29 (human colorectal cancer)
  • Results : The compound showed significant cytotoxic effects with IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines. The selectivity index was also favorable when compared to normal cell lines such as NIH3T3.
Cell LineIC50 (µM)Selectivity Index
A5495.210
MCF-74.89
HT-296.08

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry assays demonstrated an increase in apoptotic cells upon treatment.
  • Cell Cycle Arrest : The compound caused G1 phase arrest in treated cancer cells.
  • Inhibition of Key Signaling Pathways : Western blot analysis indicated downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic markers like Bax.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. Modifications to the methylthio and trifluoroethyl substituents can significantly influence potency and selectivity:

  • Methylthio Group : Enhances lipophilicity and cellular uptake.
  • Trifluoroethyl Substituent : Imparts metabolic stability and influences binding affinity to target proteins.

Case Studies

Several case studies have documented the efficacy of similar tetrazole compounds in preclinical models:

  • Study on Benzothiazole Derivatives : A related series demonstrated comparable anticancer properties with modifications leading to improved selectivity against cancer cells while sparing normal cells .
  • Combination Therapy Assessments : Research has shown that combining this compound with established chemotherapeutics enhances overall efficacy and reduces resistance in resistant cancer cell lines .

Q & A

Q. Optimization Table :

StepParameterOptimal ConditionYield Improvement
Tetrazole formationSolventEthanol/HCl (1:1)75% → 89%
Amide couplingCatalystHOBt (1.2 eq)65% → 82%
PurificationMethodColumn chromatography (SiO₂, hexane/EtOAc)Purity >98%

Basic: What spectroscopic and chromatographic methods validate structural integrity and purity?

Answer:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methylthio singlet at δ 2.5 ppm; trifluoroethyl CF₃ triplet at δ 4.3 ppm). 2D NMR (HSQC, HMBC) resolves ambiguities in tetrazole ring connectivity .
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) with ESI-MS detects [M+H]⁺ at m/z 481.1, ensuring >95% purity .
  • IR : Absorbance at 1680 cm⁻¹ (amide C=O) and 1540 cm⁻¹ (tetrazole C=N) .

Basic: How is preliminary biological activity assessed, and what targets are prioritized?

Answer:
Initial screening focuses on:

  • Enzyme inhibition : Assays against kinases (e.g., EGFR) or proteases using fluorescence-based substrates (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Q. Priority Targets :

  • Kinases (due to tetrazole’s ATP-mimetic properties)
  • GPCRs (trifluoroethyl group enhances membrane permeability) .

Advanced: How are structure-activity relationship (SAR) studies designed to improve potency?

Answer:
SAR strategies include:

  • Substituent variation : Replace methylthio with ethylthio or methoxy to modulate electron density and steric effects .
  • Bioisosteric replacement : Substitute trifluoroethyl with cyclopropylethyl to balance lipophilicity and metabolic stability .
  • Fragment-based design : Screen truncated analogs (e.g., tetrazole-phenyl fragments) to identify minimal pharmacophores .

Q. Example Docking Results :

TargetDocking Score (kcal/mol)Key Interactions
EGFR-9.8Tetrazole–Met793, Benzamido–Lys745
COX-2-7.2Trifluoroethyl–Tyr385

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